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Compound of Interest

Compound Name: Maackiaflavanone A

Cat. No.: B1264175

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for
Maackiaflavanone A, a prenylated flavonoid isolated from the stem bark of Maackia
amurensis. This document is intended for researchers, scientists, and professionals in the field
of drug development and natural product chemistry, offering a detailed examination of its
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction

Maackiaflavanone A is a novel prenylated flavonoid identified as compound 1 in the study
"Cytotoxic prenylated flavonoids from the stem bark of Maackia amurensis" published in the
Chemical & Pharmaceutical Bulletin in 2009. The structural elucidation of this compound was
accomplished through extensive spectroscopic analysis. This guide summarizes the key
spectral data and experimental protocols from this seminal work.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to
determine the elemental composition of Maackiaflavanone A.
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Calculated Mass
lon (miz) Found Mass (m/z) Molecular Formula
mlz

[M+H]*+ 425.1968 425.1962 C2sH2806

NMR Spectral Data

The structure of Maackiaflavanone A was further elucidated using *H-NMR and 3C-NMR
spectroscopy. The following tables present the chemical shifts (d) in ppm and coupling
constants (J) in Hz, as recorded in acetone-de.

1 - -
Position o (ppm) Multiplicity J (Hz)
2 5.51 dd 12.8, 3.2
3ax 2.76 dd 17.0,12.8
3eq 3.14 dd 17.0,3.2
6 6.09 S
2' 6.94 d 8.4
5' 6.50 dd 84,24
6' 6.53 d 24
1" 3.23 d 7.2
2" 5.17 t 7.2
4" 1.66 S
5" 1.78 S
OCHs-8 3.80 S
OH-5 12.33 S
OH-4' 8.19 s
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13 -
Position o (ppm) Position o (ppm)
2 79.9 1 118.2
3 43.6 2 128.5
4 197.0 3 110.5
5 164.5 4 156.4
6 95.0 5' 116.1
7 168.0 6' 119.8
8 102.1 1" 22.0
9 163.2 2" 122.9
10 103.3 3" 132.0
OCHs-8 56.4 4" 18.0
5" 25.9

Experimental Protocols

The following methodologies were utilized for the isolation and spectral analysis of
Maackiaflavanone A.

Isolation of Maackiaflavanone A

The air-dried stem bark of Maackia amurensis (9.0 kg) was extracted with 70% ethanol. The
concentrated extract was then partitioned between water and ethyl acetate (EtOAc). The
EtOAc-soluble fraction was subjected to repeated column chromatography over silica gel,
Sephadex LH-20, and preparative TLC to yield pure Maackiaflavanone A.

Spectroscopic Analysis

e NMR Spectra: tH-NMR and 3C-NMR spectra were recorded on a Bruker ARX-600
spectrometer. Chemical shifts are reported in ppm using TMS as the internal standard.
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e Mass Spectrometry: HR-ESI-MS was performed on a Bruker Daltonics APEXII 47e FT-ICR

mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of

Maackiaflavanone A.
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Workflow for Maackiaflavanone A Isolation and Analysis.
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 To cite this document: BenchChem. [In-Depth Spectral Analysis of Maackiaflavanone A: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264175#maackiaflavanone-a-spectral-data-
analysis-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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